

Introduction: Defining the Molecular Architecture of a Key Synthetic Building Block

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Compound of Interest

Compound Name: 1-Iodo-4-phenoxybenzene

Cat. No.: B1332068

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1-Iodo-4-phenoxybenzene is a diaryl ether that serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular frameworks relevant to materials science and pharmaceutical development. Its structure, featuring a flexible ether linkage between two distinct aromatic rings—one of which is functionalized with a heavy iodine atom—presents a unique subject for comprehensive structural elucidation. The precise characterization of its conformational preferences, electronic properties, and bond metrics is paramount for predicting its reactivity and designing its applications.

This guide provides a multi-faceted approach to the structural analysis of **1-Iodo-4-phenoxybenzene**. Moving beyond a simple recitation of data, we will explore the causality behind the selection of analytical techniques and interpret the results in an integrated fashion. We will employ a synergistic combination of X-ray crystallography for solid-state analysis, a suite of spectroscopic methods (NMR, IR, and Mass Spectrometry) for characterization in various states, and computational modeling to provide theoretical validation. This document is intended for researchers and professionals who require a robust and validated understanding of this molecule's core structure.

The Static Blueprint: Solid-State Conformation via X-ray Crystallography

Expertise & Causality: To definitively determine the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise, unambiguous measurements of bond lengths, bond angles, and torsional angles, and

reveals intermolecular interactions, such as crystal packing forces, that govern the material's bulk properties. While a published crystal structure for this specific molecule is not readily available in public databases, the protocol for its determination is well-established and essential for a complete structural profile.

Experimental Protocol: Single-Crystal X-ray Diffraction

A self-validating protocol for the crystallographic analysis of a small molecule like **1-Iodo-4-phenoxybenzene** is as follows:

- **Crystal Growth (Self-Validation Step):** High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture). The formation of well-defined, non-twinned crystals is the first validation of sample purity and suitability.
- **Crystal Mounting and Data Collection:** A suitable crystal is mounted on a goniometer head. Data is collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a sensitive detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations, leading to higher resolution data.
- **Structure Solution and Refinement:** The collected diffraction data is processed to yield a set of structure factors. The structure is solved using direct methods or Patterson methods, which locate the position of the heavy iodine atom first, followed by the lighter atoms. The model is then refined against the experimental data, a process that minimizes the difference between observed and calculated structure factors to yield the final, high-precision atomic coordinates.^{[1][2]}

Data Presentation: Expected Structural Parameters

Based on known structures of similar diaryl ethers and iodinated aromatic compounds, the key intramolecular parameters for **1-Iodo-4-phenoxybenzene** can be predicted.

Parameter	Expected Value	Rationale & Authoritative Comparison
C—I Bond Length	~2.10 Å	Consistent with C-I bonds in other iodo-aromatic structures.
C—O Bond Lengths	~1.40 Å	Typical for aryl-ether C-O bonds.
C—O—C Bond Angle	~118-120°	The flexibility of this angle is a key determinant of the molecule's overall conformation.
Torsion Angles (defining ring orientation)	Variable	The two phenyl rings are not expected to be coplanar due to steric hindrance, resulting in a twisted conformation.

Visualization: Molecular Geometry

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// Bonding I -- C4; C4 -- C3; C4 -- C5; C3 -- C2; C2 -- C1; C1 -- C6; C1 -- O; C6 -- C5; O -- C1_prime; C1_prime -- C2_prime; C1_prime -- C6_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; }
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Caption: Ball-and-stick representation of **1-Iodo-4-phenoxybenzene**.

A Dynamic Profile: Spectroscopic Characterization

Spectroscopic techniques provide a wealth of information that is complementary to crystallography. They allow for the analysis of the molecule in solution or solid states and confirm the presence of functional groups, connectivity, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity in Solution

Expertise & Causality: NMR is the most powerful technique for determining the chemical structure of organic molecules in solution. ^1H NMR identifies the number and environment of hydrogen atoms, while ^{13}C NMR does the same for carbon atoms. For **1-iodo-4-phenoxybenzene**, NMR is crucial to confirm the 1,4-substitution pattern on the iodinated ring and the overall connectivity.

- **Sample Preparation:** Dissolve ~5-10 mg of **1-iodo-4-phenoxybenzene** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte signals.
- **Data Acquisition:** Acquire spectra on a 400 MHz (or higher) spectrometer. For ^1H NMR, a standard single-pulse experiment is sufficient. For ^{13}C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).

The following data has been reported for **1-iodo-4-phenoxybenzene**.^[3]

Table 1: ^1H and ^{13}C NMR Data (in CDCl_3)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Assignment	Rationale
^1H	6.72-6.82	m (2H), H-2', H-6'	Protons ortho to the ether linkage on the unsubstituted ring, shielded.
^1H	6.95-7.05	m (2H), H-3, H-5	Protons ortho to the iodine atom, deshielded by iodine.
^1H	7.13	t, J = 7.4 Hz (1H), H-4'	Proton para to the ether linkage on the unsubstituted ring.
^1H	7.29-7.41	m (2H), H-3', H-5'	Protons meta to the ether linkage on the unsubstituted ring.
^1H	7.53-7.70	m (2H), H-2, H-6	Protons meta to the iodine atom, most deshielded on this ring.
^{13}C	86.0	C-4 (C-I)	The carbon directly attached to iodine is significantly shielded by the heavy atom effect.
^{13}C	119.3, 121.0, 121.2, 123.9	Aromatic CH	Signals corresponding to the various protonated aromatic carbons.
^{13}C	130.0, 138.8, 139.0	Aromatic CH	Aromatic CH signals in the deshielded region.

^{13}C	156.7, 157.6	C-1, C-1' (C-O)	Quaternary carbons bonded to the ether oxygen, highly deshielded.
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Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups. For this molecule, IR is used to verify the C-O-C ether linkage and the aromatic nature of the rings.

- **Sample Preparation:** Place a small amount of the solid **1-Iodo-4-phenoxybenzene** sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Background Correction:** A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber Range (cm ⁻¹)	Vibration Type	Expected Intensity	Rationale
3100-3000	Aromatic C—H Stretch	Medium-Weak	Characteristic of sp ² C-H bonds in the phenyl rings.[4]
1600-1450	Aromatic C=C Stretch	Medium-Strong	Multiple sharp bands confirming the aromatic skeletons.
~1240	Aryl-O Asymmetric Stretch	Strong	A very strong and characteristic absorption for aryl ethers.[4]
~1050	Aryl-O Symmetric Stretch	Medium	Complements the asymmetric stretch in identifying the ether.
Below 600	C—I Stretch	Medium	The C-I bond vibration occurs at low frequency due to the heavy mass of the iodine atom.[4]

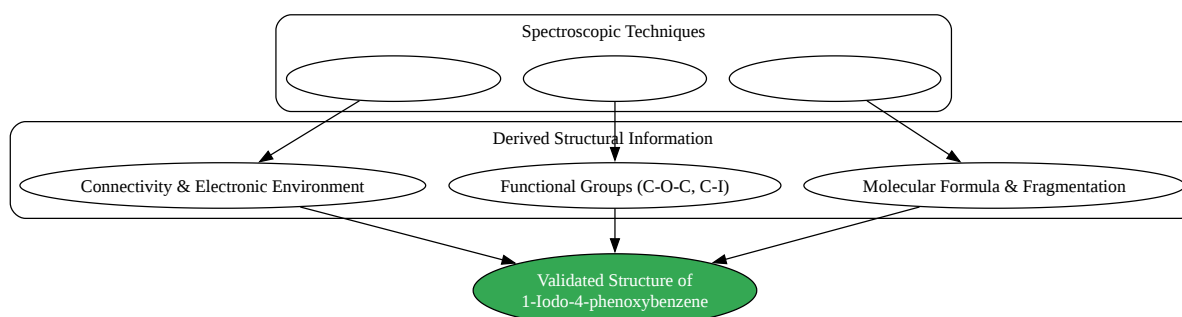
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Expertise & Causality: Mass spectrometry provides a direct measurement of the molecule's mass-to-charge ratio (m/z), allowing for the unambiguous confirmation of its molecular formula. Furthermore, the fragmentation pattern observed under ionization provides a "fingerprint" that can corroborate the proposed structure.

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

- **Injection and Separation:** Inject the solution into the GC, where the compound is volatilized and separated from any impurities on a capillary column.
- **Ionization and Detection:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (typically by Electron Ionization, EI). The resulting ions are separated by their m/z ratio and detected.
- **Molecular Ion (M^+):** The spectrum shows a prominent molecular ion peak at $m/z = 296.00$, which corresponds to the molecular weight of $C_{12}H_9IO$.^[3] This provides definitive confirmation of the molecular formula.
- **Fragmentation Pattern:** In EI-MS, the molecular ion can fragment in predictable ways. For **1-iodo-4-phenoxybenzene**, key expected fragments would include:
 - $[M - I]^+$ ($m/z = 169$): Loss of the iodine radical, a common fragmentation for iodo-aromatics.
 - $[C_6H_5O]^+$ ($m/z = 93$): Cleavage of the ether bond to form the phenoxy cation.
 - $[C_6H_5]^+$ ($m/z = 77$): Phenyl cation.

Visualization: Integrated Spectroscopic Workflow



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Caption: Workflow showing how different spectroscopic techniques contribute to a validated structure.

Theoretical Corroboration: Computational Modeling

Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate experimental findings.^[5] By calculating the molecule's properties from first principles, we can create a theoretical model that, if accurate, corroborates the experimental structural assignment. Discrepancies between computed and experimental data can reveal subtle structural effects or suggest a need to reconsider the initial assignment.

Methodology: Density Functional Theory (DFT)

- **Structure Input:** An initial 3D structure of **1-iodo-4-phenoxybenzene** is built.
- **Geometry Optimization:** The geometry is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set like 6-311G(d,p) for lighter atoms and a basis set with effective core potentials (e.g., LANL2DZ) for the heavy iodine atom.
- **Property Calculation:** Following optimization, vibrational frequencies (for IR spectrum prediction) and NMR chemical shifts (using the GIAO method) are calculated at the same level of theory.^[6]

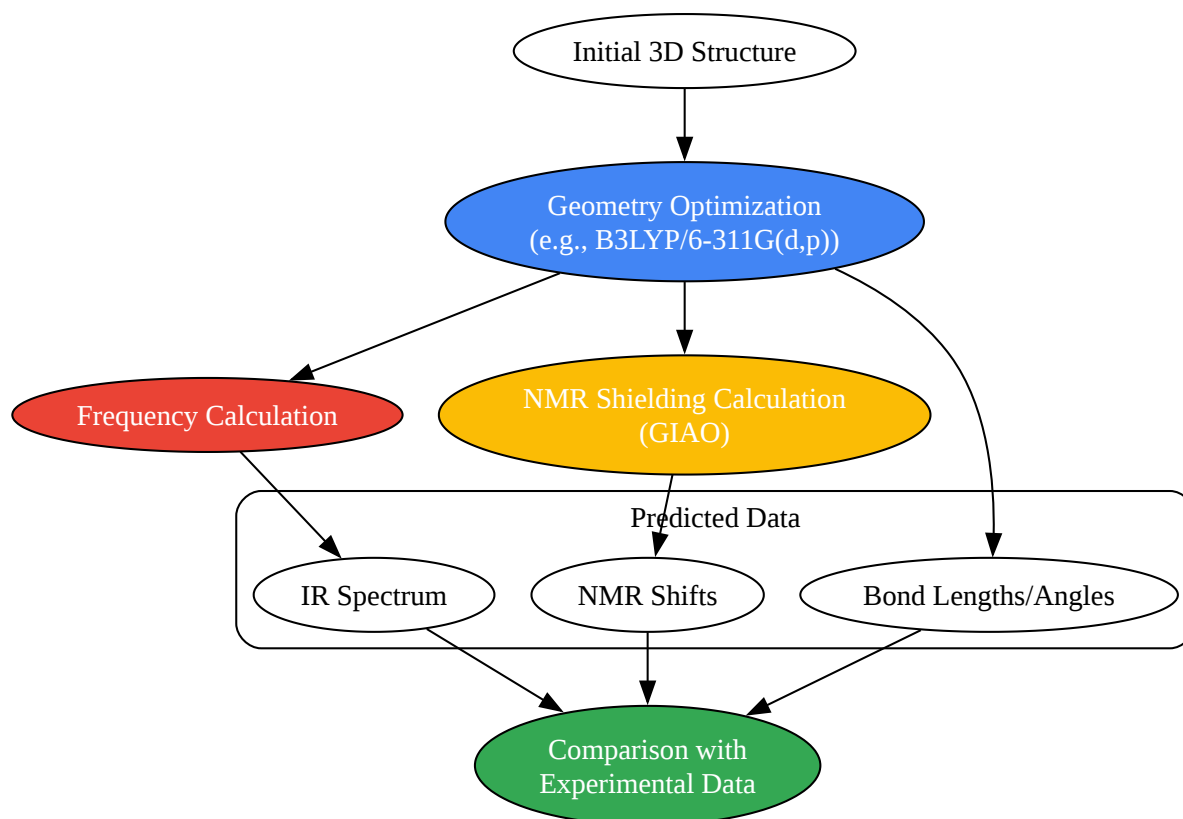
Data Presentation: Comparison of Experimental and Computed Data

A trustworthy analysis requires comparing the theoretical data directly against experimental results.

Table 3: Comparative Analysis of Experimental vs. DFT-Predicted Data

Parameter	Experimental Value	Typical DFT-Predicted Value	Correlation
^{13}C Shift (C-I)	86.0 ppm[3]	~85-90 ppm	Excellent agreement validates the heavy atom effect.
^{13}C Shift (C-O)	156.7, 157.6 ppm[3]	~155-160 ppm	Strong correlation confirms the assignment of the ether-linked carbons.
IR Freq. (C-O-C)	Expected ~1240 cm^{-1}	~1220-1260 cm^{-1} (scaled)	Predicted frequency should align well with the strongest band in the fingerprint region.
C-O-C Angle	Not measured	~119°	DFT provides a precise prediction for the key angle defining the molecular shape.

Visualization: Computational Analysis Workflow



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Caption: Workflow for the computational validation of molecular structure.

Conclusion: A Synthesized and Validated Structural Model

Through the integrated application of X-ray crystallography, multi-technique spectroscopy, and computational modeling, we can assemble a high-confidence structural model of **1-Iodo-4-phenoxybenzene**. Crystallography provides the definitive solid-state architecture, while NMR confirms the atomic connectivity and substitution pattern in solution. IR spectroscopy rapidly verifies the presence of key functional groups, and mass spectrometry confirms the molecular formula and integrity. Finally, DFT calculations serve as a crucial validation step, demonstrating

that our experimental data is consistent with a theoretically sound model. This comprehensive approach ensures a trustworthy and robust structural characterization, providing a solid foundation for any researcher utilizing **1-Iodo-4-phenoxybenzene** in further scientific endeavors.

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